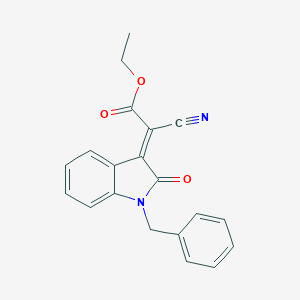
ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate is a complex organic compound that belongs to the family of oxoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyano group, a benzyl group, and an ethyl ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-2-oxoindoline-3-carbaldehyde with cyanoacetic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile employed .
Scientific Research Applications
ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Benzimidazole derivatives: Compounds with a benzene ring fused to an imidazole ring, showing diverse biological activities.
Oxazole derivatives: Compounds containing an oxazole ring, known for their pharmacological properties.
Uniqueness
ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4g/mol |
IUPAC Name |
ethyl (2E)-2-(1-benzyl-2-oxoindol-3-ylidene)-2-cyanoacetate |
InChI |
InChI=1S/C20H16N2O3/c1-2-25-20(24)16(12-21)18-15-10-6-7-11-17(15)22(19(18)23)13-14-8-4-3-5-9-14/h3-11H,2,13H2,1H3/b18-16+ |
InChI Key |
ILSBZJQRTQRMSR-FBMGVBCBSA-N |
SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C#N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)/C#N |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B399871.png)
![2-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B399872.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B399873.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B399876.png)
![2,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399878.png)
![2,3-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399879.png)
![2-Chloro-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide](/img/structure/B399880.png)
![4-(benzyloxy)-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B399882.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B399883.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B399884.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B399885.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B399886.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B399887.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B399891.png)
